An In-depth Technical Guide to Butane-1,4-disulfonic Acid Hydrate for Researchers and Drug Development Professionals
An In-depth Technical Guide to Butane-1,4-disulfonic Acid Hydrate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Butane-1,4-disulfonic acid and its hydrate, with a focus on its synthesis, analysis, and critical role in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties and applications.
Core Compound Identification and Properties
Butane-1,4-disulfonic acid is a strong organic acid characterized by a four-carbon chain with sulfonic acid groups at both terminal positions. Its hydrated form is also commonly used.
CAS Numbers:
Molecular Formula: C₄H₁₀O₆S₂[1]
Molecular Weight: 218.25 g/mol [2]
Key Properties: Butane-1,4-disulfonic acid is highly soluble in water and is a non-volatile strong acid.[4] It is a corrosive substance that can cause severe skin burns and eye damage, and may also cause respiratory irritation.[2]
Synthesis and Purification: A Validated Approach
The synthesis of Butane-1,4-disulfonic acid typically proceeds through the formation of its disodium salt, followed by conversion to the free acid. This multi-step process ensures a high-purity final product suitable for pharmaceutical applications.
Synthesis of Disodium Butane-1,4-disulfonate
A common and efficient method for preparing the disodium salt involves the reaction of a 1,4-dihalobutane, such as 1,4-dichlorobutane or 1,4-dibromobutane, with sodium sulfite in an aqueous solution.[5] The use of 1,4-dichlorobutane is often preferred due to its lower cost.[5]
Experimental Protocol: Synthesis of Disodium Butane-1,4-disulfonate
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Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and stirrer, combine 1,4-dihalobutane and sodium sulfite in a molar ratio of 1:2 in an aqueous solution.[5]
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Reaction Conditions: Heat the mixture to 110-120 °C and maintain under reflux with stirring for 10-20 hours.[5]
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Crystallization and Isolation: After the reaction is complete, cool the solution to induce crystallization of the disodium butane-1,4-disulfonate. The crude product can be isolated by filtration.[5]
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Purification: The isolated solid can be further purified by recrystallization from water to remove unreacted starting materials and inorganic byproducts.[5] An alternative purification method involves adding a water-miscible organic solvent to the reaction mixture to selectively crystallize the desired salt, leaving impurities in the solution.
Conversion to Butane-1,4-disulfonic Acid
The purified disodium salt is then converted to the free acid using a strong acid ion-exchange resin. This method is preferred as it avoids the introduction of other inorganic ions into the final product.
Experimental Protocol: Preparation of Butane-1,4-disulfonic Acid
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Ion Exchange: Prepare a column with a strong acid ion-exchange resin.
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Elution: Pass a solution of disodium butane-1,4-disulfonate through the column. The sodium ions will be exchanged for protons, resulting in an aqueous solution of Butane-1,4-disulfonic acid.
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Concentration: The aqueous solution of the free acid can be concentrated under reduced pressure to the desired concentration. It is often supplied as a 60-65% aqueous solution.
Diagram of the Synthesis Workflow:
Caption: Synthesis workflow for Butane-1,4-disulfonic acid.
The Critical Role in Drug Development: The Ademetionine Story
The primary application of Butane-1,4-disulfonic acid in the pharmaceutical industry is as a crucial intermediate and counterion in the production of S-Adenosyl-L-methionine 1,4-butanedisulfonate, also known as Ademetionine.[5] Ademetionine is a naturally occurring compound involved in key metabolic pathways and is used as a therapeutic agent for liver diseases.[5][6]
Ademetionine: Mechanism of Action and Signaling Pathways
Ademetionine is a pleiotropic molecule that participates in two major metabolic pathways in the liver: transmethylation and transsulfuration.[6]
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Transmethylation: Ademetionine serves as the primary methyl group donor in the methylation of a wide range of molecules, including phospholipids in cell membranes. This process is vital for maintaining membrane fluidity and normal hepatocyte function.[6]
-
Transsulfuration: This pathway leads to the synthesis of important sulfur-containing compounds, such as glutathione and taurine, which are essential for detoxification processes within the liver.[6]
Patients with chronic liver diseases often have a deficiency in endogenous Ademetionine, leading to impaired liver function.[6] The administration of Ademetionine, stabilized as the butanedisulfonate salt, helps to restore these metabolic pathways, thereby protecting liver cells and improving their function.[6]
Diagram of Ademetionine's Metabolic Role:
Caption: Metabolic pathways involving Ademetionine.
Quality Control and Analytical Methodologies
Ensuring the purity and quality of Butane-1,4-disulfonic acid is paramount, especially when it is intended for use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a robust and widely used method for the analysis of Butane-1,4-disulfonic acid.[7]
Experimental Protocol: HPLC Analysis of Butane-1,4-disulfonic Acid
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Column: A reverse-phase column, such as a Newcrom R1, is suitable for this analysis.[7]
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Mobile Phase: A simple isocratic mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid is effective.[7] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid such as formic acid.[7]
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Detection: UV detection is commonly used.
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Purpose: This method can be used for purity assessment, quantification, and the isolation of impurities for further characterization.[7]
Diagram of the HPLC Analytical Workflow:
Caption: General workflow for HPLC analysis.
Other Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of Butane-1,4-disulfonic acid and its salts. For the disodium salt in D₂O, characteristic peaks corresponding to the protons on the butane backbone would be expected.
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Mass Spectrometry (MS): When coupled with HPLC, MS can provide valuable information on the molecular weight of the compound and help in the identification of impurities.
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Titration: As a strong acid, Butane-1,4-disulfonic acid can be quantified by titration with a standardized base. This provides a straightforward method for determining the overall acid content.
Safety and Handling
Butane-1,4-disulfonic acid is a corrosive material and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[2] In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
Butane-1,4-disulfonic acid hydrate is a vital chemical for the pharmaceutical industry, primarily due to its role in the synthesis of the hepatoprotective drug Ademetionine. A thorough understanding of its synthesis, purification, and analytical characterization is essential for ensuring the quality and efficacy of the final drug product. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important compound.
References
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Butane-1,4-disulfonic acid. PubChem. (n.d.). Retrieved from [Link]
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Butane-1,4-disulfonic acid hydrate. Chemsigma. (n.d.). Retrieved from [Link]
- CN101219976A - The preparation method of 1,4-butanedisulfonate sodium. Google Patents. (n.d.).
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Ademetionine: the state of the art and future prospects. PubMed. (n.d.). Retrieved from [Link]
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Separation of butane-1,4-disulfonic acid on Newcrom R1 HPLC column. SIELC Technologies. (2018, May 16). Retrieved from [Link]
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